

GSK805: A Comparative Guide to its RORyt Specificity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of **GSK805**, a potent and orally active inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORyt). RORyt is a master transcription factor crucial for the differentiation of pro-inflammatory T helper 17 (Th17) cells, making it a prime therapeutic target for a range of autoimmune and inflammatory diseases. This document compares **GSK805**'s performance with other notable RORyt inhibitors, supported by experimental data, and details the methodologies for key validation assays.

Comparative Analysis of RORyt Inhibitors

The following tables summarize the in vitro potency and selectivity of **GSK805** in comparison to other well-characterized RORyt inhibitors. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.



Compoun d	Assay Type	Target	Potency (IC50 / pIC50)	Selectivity vs. RORα	Selectivity vs. RORβ	Reference
GSK805	FRET Assay	RORyt	pIC50 = 8.4	Data Not Available	Data Not Available	[1]
Th17 Differentiati on	IL-17 Production	pIC50 > 8.2	Not Applicable	Not Applicable	[1]	
TMP778	FRET Assay	RORyt	IC50 = 7 nM	~100-fold	~100-fold	[2][3]
Reporter Gene Assay	RORyt	IC50 = 17 nM	IC50 = 1.24 μM	IC50 = 1.39 μM	[2]	
Th17 Differentiati on	IL-17 Production	IC50 = 30 nM	Not Applicable	Not Applicable	[3]	
TAK-828F	Binding Assay	RORyt	IC50 = 1.9 nM	>5000-fold	>5000-fold	[4]
Reporter Gene Assay	RORyt	IC50 = 6.1 nM	>1000-fold	>1000-fold	[4][5][6]	
JNJ- 61803534	Reporter Gene Assay	RORyt	IC50 = 9.6 nM	Highly Selective (>2 μM)	Highly Selective (>2 μM)	[7][8][9]
VTP-43742	Th17 Differentiati on	IL-17A Secretion	IC50 = 57 nM	>1000-fold	>1000-fold	[10]

Key Observations:

• **GSK805** demonstrates high potency in inhibiting both the RORyt ligand-binding domain and Th17 cell differentiation, with pIC50 values of 8.4 and greater than 8.2, respectively[1].



- TAK-828F exhibits exceptional potency and selectivity, with a binding IC50 of 1.9 nM for RORyt and over 5000-fold selectivity against the closely related RORα and RORβ isoforms[4].
- TMP778 is a potent RORyt inverse agonist with an IC50 of 7 nM in a FRET assay and demonstrates approximately 100-fold selectivity over RORα and RORβ in a reporter gene assay[2].
- JNJ-61803534 is another potent and highly selective RORyt inverse agonist, with an IC50 of 9.6 nM in a reporter assay and high selectivity against other nuclear receptors[7][8][9].

Experimental Protocols

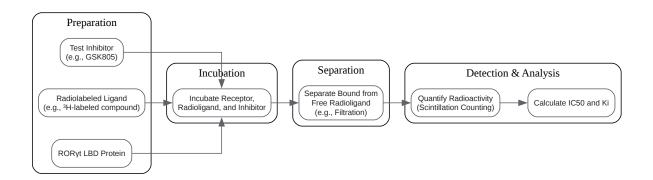
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the RORyt ligand-binding domain (LBD).

Objective: To determine the binding affinity (Ki) of an inhibitor to RORyt.

Workflow:





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Figure 1: Workflow for a Radioligand Binding Assay.

Protocol:

- Preparation of Reagents:
 - Recombinant human RORyt Ligand Binding Domain (LBD) is purified.
 - A suitable radioligand (e.g., a tritiated known RORyt ligand) is prepared at a fixed concentration, typically near its Kd value.
 - A serial dilution of the test inhibitor (e.g., GSK805) is prepared.

Incubation:

- The RORyt LBD, radioligand, and varying concentrations of the test inhibitor are incubated together in a suitable buffer.
- The incubation is carried out at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
- Separation of Bound and Free Ligand:
 - The reaction mixture is rapidly filtered through a glass fiber filter to separate the proteinbound radioligand from the unbound radioligand.
 - The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
- Detection and Analysis:
 - The radioactivity retained on the filters is quantified using a scintillation counter.
 - The concentration of the test inhibitor that displaces 50% of the radioligand binding (IC50) is determined by non-linear regression analysis.



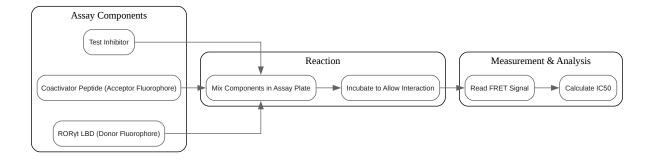
 The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Förster Resonance Energy Transfer (FRET) Assay

This biochemical assay measures the ability of a compound to disrupt the interaction between the RORyt LBD and a coactivator peptide.

Objective: To assess the functional activity of an inhibitor in modulating RORyt-coactivator interaction.

Workflow:



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Figure 2: Workflow for a FRET-based Coactivator Recruitment Assay.

Protocol:

- Preparation of Reagents:
 - Recombinant RORyt LBD is labeled with a donor fluorophore (e.g., Terbium).



- A peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC1/NCoA-1) is labeled with an acceptor fluorophore (e.g., Fluorescein).
- A serial dilution of the test inhibitor is prepared.
- Assay Procedure:
 - The labeled RORyt LBD, labeled coactivator peptide, and varying concentrations of the test inhibitor are added to a microplate.
 - The plate is incubated at room temperature to allow for protein-protein interaction.
- FRET Signal Measurement:
 - The plate is read in a time-resolved FRET-compatible plate reader. The donor fluorophore is excited, and the emission from both the donor and acceptor fluorophores is measured.
 - The FRET ratio (acceptor emission / donor emission) is calculated. A decrease in the FRET ratio indicates disruption of the RORyt-coactivator interaction.
- Data Analysis:
 - The IC50 value, the concentration of inhibitor that causes a 50% reduction in the FRET signal, is determined from a dose-response curve.

Th17 Cell Differentiation Assay

This cell-based assay evaluates the ability of a compound to inhibit the differentiation of naive T cells into IL-17-producing Th17 cells.

Objective: To determine the cellular potency of an inhibitor in a physiologically relevant context.

Workflow:





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Figure 3: Workflow for a Th17 Cell Differentiation Assay.

Protocol:

- Isolation of Naive CD4+ T cells:
 - Naive CD4+ T cells (CD4+CD62L+CD44loCD25-) are isolated from the spleens and lymph nodes of mice or from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- Cell Culture and Differentiation:
 - Isolated naive CD4+ T cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.
 - The culture medium is supplemented with a cocktail of Th17-polarizing cytokines, typically including TGF-β, IL-6, IL-1β, and IL-23. Anti-IFN-γ and anti-IL-4 antibodies are often included to block differentiation into other T helper lineages.
 - Cells are treated with a range of concentrations of the test inhibitor or vehicle control.
- Analysis of Th17 Differentiation:
 - After a period of incubation (typically 3-5 days), the differentiation of Th17 cells is assessed.
 - ELISA: The concentration of IL-17A in the culture supernatant is quantified by enzymelinked immunosorbent assay.



 Intracellular Cytokine Staining and Flow Cytometry: Cells are re-stimulated for a short period with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against CD4 and IL-17A. The percentage of CD4+IL-17A+ cells is determined by flow cytometry.

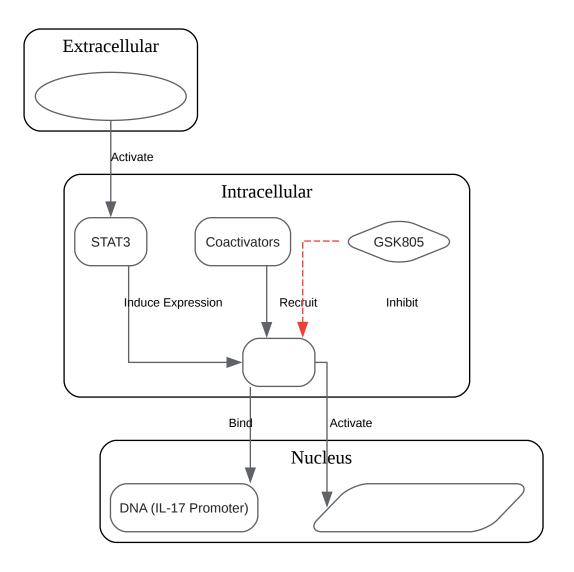
• Data Analysis:

 The IC50 value for the inhibition of IL-17 production is calculated from the dose-response curve.

RORyt Signaling and Inhibition

The following diagram illustrates the central role of RORyt in the Th17 signaling pathway and the mechanism by which inhibitors like **GSK805** exert their effects.





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Figure 4: RORyt Signaling Pathway and Point of Inhibition.

This guide provides a framework for understanding and evaluating the specificity of **GSK805** as a RORyt inhibitor. The provided data and protocols can serve as a valuable resource for researchers in the field of immunology and drug discovery.

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- To cite this document: BenchChem. [GSK805: A Comparative Guide to its RORyt Specificity].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607864#validation-of-gsk805-s-specificity-for-ror-t]

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